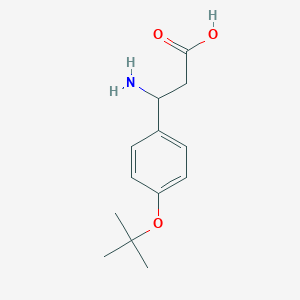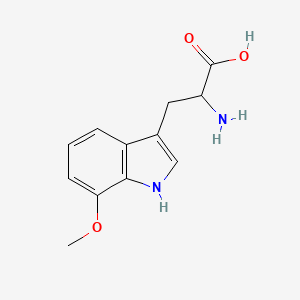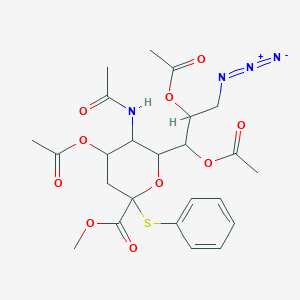
Bis(cyclopentadienyl)dicarbonyl titanium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(cyclopentadienyl)dicarbonyl titanium(II): This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used in various chemical reactions and has significant applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dicarbonyl titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Another method involves the reduction of titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves similar reduction processes using readily available reagents like magnesium or sodium cyclopentadienyl under controlled conditions .
化学反应分析
Types of Reactions: Bis(cyclopentadienyl)dicarbonyl titanium(II) undergoes various types of chemical reactions, including:
Reduction: It can reduce sulfoxides to sulfides.
Reductive Coupling: It facilitates the reductive coupling of aromatic aldehydes.
Deoxygenation: It is used for the deoxygenation of aldehydes.
Common Reagents and Conditions:
Sulfoxides: Reduced to sulfides using bis(cyclopentadienyl)dicarbonyl titanium(II) under mild conditions.
Aromatic Aldehydes: Coupled reductively in the presence of this compound.
Aldehydes: Deoxygenated using this compound.
Major Products:
Sulfides: From the reduction of sulfoxides.
Coupled Aromatic Compounds: From the reductive coupling of aromatic aldehydes.
Deoxygenated Aldehydes: From the deoxygenation of aldehydes.
科学研究应用
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Reagents: Acts as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Industry:
Thin Film Deposition: Used in the deposition of thin films in semiconductor manufacturing.
LED Manufacturing: Plays a role in the production of light-emitting diodes (LEDs).
作用机制
Mechanism: Bis(cyclopentadienyl)dicarbonyl titanium(II) exerts its effects through its ability to donate electrons and facilitate electron transfer reactions. It interacts with various substrates, reducing them or coupling them through electron transfer processes .
Molecular Targets and Pathways:
Sulfoxides: Reduced to sulfides through electron donation.
Aromatic Aldehydes: Coupled reductively via electron transfer.
Aldehydes: Deoxygenated through electron transfer mechanisms.
相似化合物的比较
Bis(cyclopentadienyl)titanium dichloride: Another titanium compound with similar structural features but different reactivity.
Bis(cyclopentadienyl)titanium difluoride: Similar in structure but used in different applications.
Uniqueness: Bis(cyclopentadienyl)dicarbonyl titanium(II) is unique due to its ability to facilitate a wide range of reduction and coupling reactions under mild conditions, making it a versatile reagent in organic synthesis .
属性
分子式 |
C12H2O2Ti-8 |
|---|---|
分子量 |
226.01 g/mol |
IUPAC 名称 |
carbon monoxide;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/2C5H.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1H;;;/q2*-5;;;+2 |
InChI 键 |
JKTXWOXFRCWTOF-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



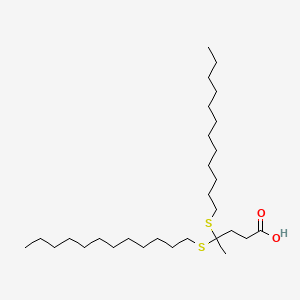
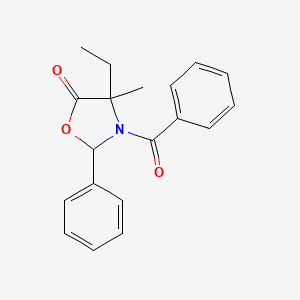
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
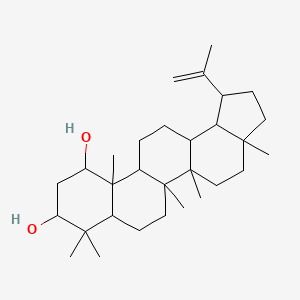
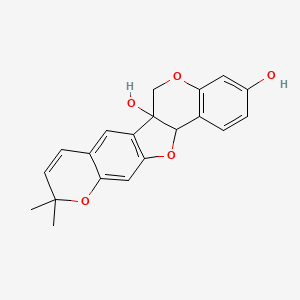
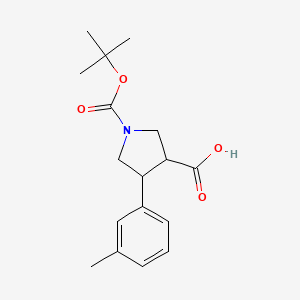
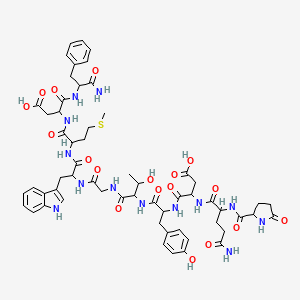
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)
